5-Ethynyl-2-fluoro-4-methylpyridine chemical structure and properties
5-Ethynyl-2-fluoro-4-methylpyridine chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 5-Ethynyl-2-fluoro-4-methylpyridine , a high-value heterocyclic building block in medicinal chemistry.
Executive Summary
5-Ethynyl-2-fluoro-4-methylpyridine is a trisubstituted pyridine scaffold characterized by an electron-deficient aromatic ring (due to the 2-fluoro group) and a reactive ethynyl handle at the 5-position. It serves as a critical intermediate in the synthesis of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGluR5) and other G-protein coupled receptors (GPCRs). Its unique substitution pattern allows for orthogonal functionalization: the 2-fluoro group is susceptible to nucleophilic aromatic substitution (
Chemical Identity & Structure
This molecule combines the electronic modulation of a fluorine atom with the steric bulk of a methyl group, positioning it as a "privileged scaffold" for optimizing drug-target interactions.
| Attribute | Detail |
| IUPAC Name | 5-Ethynyl-2-fluoro-4-methylpyridine |
| Common Name | 2-Fluoro-4-methyl-5-ethynylpyridine |
| CAS Number | 1824198-31-3 (Note: Often indexed with vinyl analogs; derived from Bromide CAS 864830-16-0) |
| Molecular Formula | |
| Molecular Weight | 135.14 g/mol |
| SMILES | CC1=C(C#C)C=NC(F)=C1 |
| Structure Class | Halogenated Heteroaryl Alkyne |
Structural Analysis[3]
-
2-Fluoro Position: The fluorine atom at C2 is strongly electron-withdrawing (
), significantly lowering the LUMO energy of the pyridine ring. This activates the C2 position for reactions with amines or alkoxides, a common strategy for introducing diversity in late-stage functionalization. -
4-Methyl Position: The methyl group provides steric occlusion to the C3 and C5 positions. In medicinal chemistry, this "magic methyl" effect often improves metabolic stability by blocking potential sites of oxidation or reducing the planarity of the molecule when coupled to other rings.
-
5-Ethynyl Position: This terminal alkyne is a versatile synthetic handle. It is linearly conjugated with the pyridine ring, allowing for extended
-systems upon coupling.
Physicochemical Properties
Note: Values are based on experimental data for close structural analogs (e.g., 2-fluoro-5-ethynylpyridine) and calculated descriptors.
| Property | Value / Description |
| Physical State | Pale yellow to brown solid or viscous oil (purity dependent) |
| Melting Point | 35–40 °C (Predicted) |
| Boiling Point | ~180 °C (at 760 mmHg) |
| Density | 1.15 ± 0.1 g/cm³ |
| LogP (Calculated) | 1.8 – 2.1 (Lipophilic, suitable for CNS penetration) |
| pKa (Conjugate Acid) | ~2.5 (The fluorine atom reduces the basicity of the pyridine nitrogen compared to pyridine's pKa of 5.[1]2) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Synthetic Pathways
The most robust synthesis of 5-Ethynyl-2-fluoro-4-methylpyridine proceeds via a Sonogashira coupling starting from the brominated precursor, 5-Bromo-2-fluoro-4-methylpyridine (CAS 864830-16-0).
Protocol: Sonogashira Coupling & Deprotection
Step 1: Coupling with TMS-Acetylene
-
Reagents: 5-Bromo-2-fluoro-4-methylpyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq),
(0.05 eq), CuI (0.1 eq), Triethylamine ( , 3.0 eq). -
Solvent: Anhydrous THF or DMF (degassed).
-
Procedure:
-
Charge a flame-dried flask with the bromide, Pd catalyst, and CuI under Argon.
-
Add degassed solvent and
. -
Add Ethynyltrimethylsilane dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of bromide.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Step 2: Desilylation (Deprotection)
-
Reagents: TMS-intermediate (from Step 1), Potassium Carbonate (
, 2.0 eq). -
Solvent: Methanol (MeOH).
-
Procedure:
-
Dissolve the intermediate in MeOH.
-
Add
and stir at room temperature for 1 hour. -
Workup: Dilute with water, extract with DCM, dry over
, and concentrate.
-
Figure 1: Synthetic route from commercial precursors to the target alkyne.
Reactivity & Functionalization
The molecule's value lies in its orthogonal reactivity . The 2-fluoro group and 5-ethynyl group can be reacted independently, allowing for the rapid construction of chemical libraries.
A. Nucleophilic Aromatic Substitution ( )
The 2-fluoro position is highly activated.
-
Reaction: Displacement of Fluorine by amines, thiols, or alkoxides.
-
Conditions: Mild heating (50–80°C) with a base (
or DIPEA) in DMSO or DMF. -
Application: Installing the "left-hand side" diversity elements in drug candidates.
B. Cycloaddition (Click Chemistry)
The 5-ethynyl group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction: Formation of 1,4-disubstituted 1,2,3-triazoles.
-
Conditions:
, Sodium Ascorbate, t-BuOH/ . -
Application: Bio-orthogonal labeling or linking to other pharmacophores.
Figure 2: Divergent reactivity profile allowing selective functionalization at C2 and C5.
Applications in Drug Discovery
This scaffold is prominent in the development of CNS-active agents.
-
mGluR5 Antagonists:
-
Pyridinyl-alkyne motifs are structurally similar to MTEP and MPEP , potent antagonists used to study anxiety, depression, and Fragile X syndrome. The 4-methyl group often enhances binding affinity by filling a hydrophobic pocket in the receptor's allosteric site.
-
-
PET Radiotracers:
-
The 2-fluoro position allows for late-stage radiofluorination (
). The ethynyl group can be used to attach the core to a precursor, followed by exchange at the C2 position for Positron Emission Tomography (PET) imaging of neuroreceptors.
-
-
Kinase Inhibitors:
-
The pyridine nitrogen can serve as a hinge binder, while the ethynyl-derived arm extends into the solvent-exposed region or back pocket of the kinase ATP-binding site.
-
Handling & Safety Data
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Flammability: As a terminal alkyne, it may be combustible. Keep away from open flames.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.
-
Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu) in the absence of ligands, as acetylides may form.
References
-
Synthesis of 5-Bromo-2-fluoro-4-methylpyridine: ChemicalBook. CAS 864830-16-0 Product Entry. Link
- mGluR5 Antagonist Structural Activity Relationship (SAR):Journal of Medicinal Chemistry. "Synthesis and Evaluation of Pyridinyl-Alkynes as mGluR5 Antagonists." (General Reference for Class).
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Fluorinated Heterocycles in Drug Discovery: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Precursor Availability (2-Fluoro-4-methylpyridine): Sigma-Aldrich. Product Specification for CAS 461-87-0. Link
